molecular formula C14H25N5O2 B1480623 tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 2098110-42-8

tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No. B1480623
CAS RN: 2098110-42-8
M. Wt: 295.38 g/mol
InChI Key: VMPLCEZSHKWZOB-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 4-amino-1-piperidinecarboxylate” is a chemical with the molecular formula C10H21N2O2 . It is used in scientific research and has a molecular weight of 201.29 g/mol .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-amino-1-piperidinecarboxylate” includes a piperidine ring, which is a common feature in many pharmaceuticals .


Physical And Chemical Properties Analysis

“tert-Butyl 4-amino-1-piperidinecarboxylate” is a beige to white crystalline powder .

Scientific Research Applications

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

This research presents the synthesis of an important intermediate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is crucial in the creation of biologically active compounds like crizotinib. The compound was synthesized in three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9%. The structures were confirmed by MS and 1 HNMR spectrum analysis (D. Kong et al., 2016).

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate

This study establishes a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a vital intermediate for small molecule anticancer drugs. The synthesis was carried out from commercially available piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4%. The synthesized compound's structure was confirmed by 1 H NMR (Binliang Zhang et al., 2018).

Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate and its use as a scaffold for substituted piperidines through 1,3-dipolar cycloaddition reactions with organic azides to generate 1,4- and 1,5-disubstituted 1,2,3-triazoles is described in this paper. This process showcases the versatility of this compound in creating a variety of triazolyl-substituted piperidines (Rianne A. G. Harmsen et al., 2011).

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate

This study outlines the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib. The compound was synthesized in three steps from piperidin-4-ylmethanol, including acylation, sulfonation, and substitution, with a total yield of 20.2%. The synthetic method was optimized, and the compound's structure was determined by MS and 1HNMR (Min Wang et al., 2015).

Safety and Hazards

The compound “tert-Butyl 4-amino-1-piperidinecarboxylate” is harmful if swallowed and causes severe skin burns and eye damage . Safety precautions include rinsing the mouth if swallowed and not inducing vomiting. Eye and face protection should be worn, and if it gets in the eyes, they should be rinsed cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the development of targeted protein degradation technologies. It acts as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, facilitating the degradation of specific proteins by the ubiquitin-proteasome system . The compound interacts with various enzymes, proteins, and other biomolecules, including E3 ubiquitin ligases and target proteins, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to the downregulation of specific proteins, thereby affecting various cellular pathways and processes . For instance, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a ternary complex with E3 ubiquitin ligases and target proteins . This interaction facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The compound’s structure allows for the precise orientation and positioning of the target protein and E3 ligase, enhancing the efficiency of the ubiquitination process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for sustained protein degradation over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively induces targeted protein degradation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including off-target protein degradation and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s metabolism can influence its efficacy and safety, as metabolic products may retain biological activity or exhibit different properties . Understanding the metabolic pathways and flux is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues . Efficient transport and distribution are crucial for achieving the desired therapeutic effects and minimizing off-target interactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can vary depending on its localization, with specific effects observed in different subcellular regions . Understanding the factors that govern its localization is essential for optimizing its therapeutic potential .

properties

IUPAC Name

tert-butyl 2-[[4-(aminomethyl)triazol-1-yl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)19-7-5-4-6-12(19)10-18-9-11(8-15)16-17-18/h9,12H,4-8,10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPLCEZSHKWZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
Reactant of Route 6
tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

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